molecular formula C15H22N4O3S B2753103 N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421444-54-3

N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2753103
CAS No.: 1421444-54-3
M. Wt: 338.43
InChI Key: RKFQBUCZFOQLJV-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Piperazine Group: The piperazine ring can be attached through nucleophilic substitution or reductive amination.

    Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpiperazin-1-yl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(4-methylpiperazin-1-yl)-5-oxo-4-(furan-2-ylmethyl)morpholine-3-carboxamide: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan groups.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-17-4-6-18(7-5-17)16-15(21)13-10-22-11-14(20)19(13)9-12-3-2-8-23-12/h2-3,8,13H,4-7,9-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFQBUCZFOQLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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